2-Bromo-5-hexylthieno[3,2-b]thiophene
Overview
Description
2-Bromo-5-hexylthieno[3,2-b]thiophene is an organic compound that belongs to the thienothiophene family. Thienothiophenes are important organic electronic materials which can be produced using synthetic intermediates .
Synthesis Analysis
Thieno[3,2-b]thiophene derivatives have been synthesized and characterized by MALDI TOF mass spectroscopy, elemental analysis, UV-vis absorption spectroscopy, and thermogravimetric analysis (TGA). All compounds were prepared using Pd-catalyzed Stille or Suzuki coupling reactions .Scientific Research Applications
Optoelectronic Applications
2-Bromo-5-hexylthieno[3,2-b]thiophene and its derivatives are primarily researched for their optoelectronic applications. A study involving an asymmetric small molecule composed of anthracene and alkylated thienothiophene, including 2-(anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene, showcased excellent thermal stability and high performance in solution-processed single-crystal transistors. These materials displayed remarkable photoresponsivity due to their efficient photoconductive behavior, making them promising for high-performance optoelectronic applications (Jang et al., 2015).
Field Effect Transistors and Photovoltaic Cells
Novel 2-hexylthieno[3,2-b]thiophene-containing conjugated molecules have been synthesized for use in organic field-effect transistors (FETs) and photovoltaic cells. These molecules exhibit good solubility, self-film, and crystal-forming properties. Their application in FETs and thin-film transistors demonstrated high carrier mobility. Additionally, organic photovoltaic cells using these molecules achieved improved power conversion efficiency, highlighting their potential in solar cell technology (Jo et al., 2012).
Liquid Crystals
The synthesis of a family of alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylate liquid crystals has been reported. These materials display enantiotropic smectic A phases with high melting points and transition temperatures. Their unique properties suggest applications in the field of liquid crystals, particularly in displays and advanced optical materials (Gipson et al., 2009).
Future Directions
Thienothiophenes, including 2-Bromo-5-hexylthieno[3,2-b]thiophene, have many applications in the field of organic electronics. They are promising candidates for p-type organic semiconductor applications . Future research may focus on improving their stability and charge carrier mobility for use in organic field-effect transistors (OFETs) .
Mechanism of Action
Target of Action
2-Bromo-5-hexylthieno[3,2-b]thiophene is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects .
Properties
IUPAC Name |
5-bromo-2-hexylthieno[3,2-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrS2/c1-2-3-4-5-6-9-7-10-11(14-9)8-12(13)15-10/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJKXYWVMLMZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(S1)C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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